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Compound of Interest

3-Bromo-2-fluoro-5-methylbenzoic
Compound Name: d
aci

Cat. No.: B2838014

An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic Acid for Advanced
Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Bromo-2-fluoro-5-
methylbenzoic acid, a key halogenated aromatic building block. Designed for researchers,
medicinal chemists, and professionals in drug development, this guide delves into its chemical
identity, physicochemical properties, a validated synthetic protocol, and its strategic
applications in modern pharmaceutical discovery.

Core Chemical Identity: IUPAC Nomenclature and
Synonyms

The unambiguous identification of a chemical entity is paramount for reproducible scientific
work. The compound is systematically named according to the International Union of Pure and
Applied Chemistry (IUPAC) rules to ensure global consistency.

o |[UPAC Name:3-Bromo-2-fluoro-5-methylbenzoic acid

This name is derived by identifying the parent structure as benzoic acid. The substituents are
then named and numbered to give the lowest possible locants, starting from the carbon atom of
the carboxylic acid group as position 1.
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e Common Synonyms:
o 3-bromo-2-fluoro-5-methyl-benzoic acid[1]
o Benzoic acid, 3-bromo-2-fluoro-5-methyl-[1]
o CAS Registry Number: 72518-16-2[1][2]

The CAS number is a unique identifier assigned by the Chemical Abstracts Service and is
crucial for database searches and regulatory compliance.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its
handling, reaction planning, and analytical characterization. The properties of 3-Bromo-2-
fluoro-5-methylbenzoic acid are summarized below.

Property Value Source
Molecular Formula CsHeBrFO2 [1]
Molecular Weight 233.03 g/mol [1]
Appearance Solid [1]
Purity Typically >98% [1]

1S/C8HBBrFO2/c1-4-2-
InChl 5(8(11)12)7(10)6(9)3-4/h2- [1]
3H,1H3,(H,11,12)

JFAQBRSYTNDGBL-
InChl Key [1]
UHFFFAOYSA-N

Safety and Handling Information

Based on data for structurally analogous compounds, 3-Bromo-2-fluoro-5-methylbenzoic
acid should be handled with appropriate care in a laboratory setting.

e GHS Pictogram: GHSO07 (Exclamation Mark)
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» Signal Word: Warning

e Hazard Statements:

H302: Harmful if swallowed

[¢]

H315: Causes skin irritation

[¢]

[e]

H319: Causes serious eye irritation

o

H335: May cause respiratory irritation
e Precautionary Statement:
o P261: Avoid breathing dust, fume, gas, mist, vapors, or spray

Note: Standard laboratory personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-
ventilated fume hood.

Synthesis Protocol: Electrophilic Aromatic
Bromination

The synthesis of 3-Bromo-2-fluoro-5-methylbenzoic acid can be efficiently achieved via
electrophilic aromatic substitution on the precursor, 2-fluoro-5-methylbenzoic acid.

Expertise & Rationale:

The choice of this precursor is strategic. In an electrophilic substitution reaction, the existing
substituents on the benzene ring dictate the position of the incoming electrophile (in this case,
Br+).

e The carboxylic acid (-COOH) group is a meta-director and deactivating.
e The fluorine (-F) atom is an ortho-, para-director and deactivating.

e The methyl (-CHs) group is an ortho-, para-director and activating.
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The combined directing effects of these groups strongly favor the substitution at the C-3
position, which is ortho to the fluorine, ortho to the methyl group, and meta to the carboxylic
acid. This convergence of directing effects leads to high regioselectivity and a cleaner reaction
profile. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a
common and effective reagent system for such brominations.[3]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. ["3-Bromo-2-fluoro-5-methylbenzoic acid" IUPAC name
and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2838014#3-bromo-2-fluoro-5-methylbenzoic-acid-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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